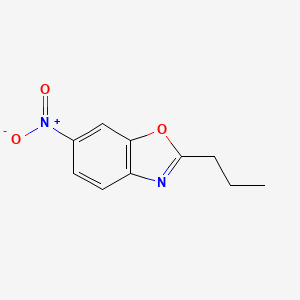

6-Nitro-2-propyl-1,3-benzoxazole

Description

Historical Context and Evolution of Benzoxazole (B165842) Chemistry in Academic Literature

The study of benzoxazole and its derivatives has a rich history, with research into its synthesis and properties evolving significantly over the years. ijpbs.comrsc.org Initially, synthetic methodologies were often limited to classical condensation reactions. ijpbs.com A common and long-standing method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. ijpbs.comresearchgate.net Over time, the synthetic repertoire for accessing the benzoxazole core has expanded dramatically, driven by the quest for greater efficiency, milder reaction conditions, and broader substrate scope. ijpbs.comrsc.org

The academic literature documents a clear progression from traditional synthetic approaches to the use of various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, to facilitate the cyclization process. ijpbs.comrsc.org For instance, copper and palladium-catalyzed reactions have emerged as powerful tools for the construction of the benzoxazole ring system. ijpbs.com More recent advancements highlight the development of green synthetic methodologies, emphasizing the use of environmentally benign reagents and solvents. researchgate.net This evolution reflects a broader trend in organic chemistry towards more sustainable and atom-economical synthetic strategies. The ongoing research in this area continues to refine existing methods and uncover novel pathways to this important heterocyclic scaffold. rsc.org

Significance of Substituted Benzoxazoles as Research Targets in Heterocyclic Chemistry

Substituted benzoxazoles are a prominent class of heterocyclic compounds that have garnered substantial attention from the scientific community due to their wide-ranging applications. nih.govnih.gov Their significance in heterocyclic chemistry stems from the fact that the benzoxazole core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. globalresearchonline.netresearchgate.net This versatility makes them attractive targets for both academic research and industrial development. rsc.orgnih.gov

The introduction of different substituents onto the benzoxazole framework can lead to a diverse array of molecules with unique characteristics. nih.govresearchgate.net These derivatives are not only valuable as intermediates in organic synthesis but also exhibit a broad spectrum of biological activities. globalresearchonline.netbenthamdirect.comtandfonline.com Consequently, substituted benzoxazoles are extensively investigated in medicinal chemistry as potential therapeutic agents. nih.govnih.gov Furthermore, their unique photophysical properties have led to their use in materials science, for example, as fluorescent probes and optical brighteners. globalresearchonline.net The continued exploration of substituted benzoxazoles promises to yield novel compounds with enhanced functionalities for a variety of scientific and technological applications. nih.govtandfonline.com

Rationale for Investigating Nitro-Substituted Benzoxazole Derivatives within Academic Frameworks

The investigation of nitro-substituted benzoxazole derivatives within academic research is driven by several key factors. The introduction of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzoxazole ring system. globalresearchonline.netresearchgate.net This electronic modification can profoundly impact the molecule's reactivity, stability, and potential biological activity, making these derivatives intriguing subjects for fundamental chemical studies. researchgate.netresearchgate.net

From a synthetic perspective, the nitro group serves as a versatile functional handle. It can be readily transformed into other functional groups, such as an amino group, which opens up avenues for further derivatization and the construction of more complex molecular architectures. acs.org This synthetic utility makes nitro-substituted benzoxazoles valuable building blocks in the synthesis of a wide range of organic compounds. nbinno.com

Furthermore, the presence of the nitro group has been associated with specific biological activities in various heterocyclic systems. nih.gov In the context of benzoxazoles, researchers are interested in exploring how the nitro substituent modulates their interaction with biological targets. researchgate.net Computational and theoretical studies on nitro-substituted benzazoles help to elucidate their electronic structure and predict their reactivity, providing a rational basis for the design of new functional molecules. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQPDIMYKKCHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310778 | |

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-60-0 | |

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 6 Nitro 2 Propyl 1,3 Benzoxazole

Mechanistic Investigations of Benzoxazole (B165842) Core Formation Reactions

The synthesis of the 6-Nitro-2-propyl-1,3-benzoxazole core typically proceeds through the condensation of 2-amino-5-nitrophenol (B90527) with butyric acid or its derivatives. A common and effective method for this transformation involves the use of polyphosphoric acid (PPA) as both a catalyst and a solvent. researchgate.net The mechanism of this reaction, by analogy to the well-studied formation of 2-phenylbenzoxazole, can be elucidated through several key steps. figshare.comsciencemadness.orgcolab.ws

Initially, the carboxylic acid (butyric acid) reacts with PPA to form a mixed benzoic-phosphoric anhydride (B1165640). This anhydride serves as an activated form of the carboxylic acid. The ratio of this mixed anhydride to the free carboxylic acid is significantly influenced by the P2O5 content of the PPA. figshare.comsciencemadness.org Concurrently, the 2-amino-5-nitrophenol, when dissolved in PPA, is protonated at the amino group, and the hydroxyl group can form a phosphate (B84403) ester. figshare.comsciencemadness.org

The crucial bond-forming step involves the nucleophilic attack of the amino group of the protonated 2-amino-5-nitrophenol on the activated carbonyl carbon of the mixed anhydride. This reaction forms 2-amino-5-nitrophenyl butyrate (B1204436) as an initial intermediate. A rapid acyl migration from the oxygen to the nitrogen then generates N-(2-hydroxy-4-nitrophenyl)butanamide. The final step is an acid-catalyzed intramolecular cyclization and dehydration of this amide intermediate, yielding the this compound ring system. sciencemadness.org

A general representation of the key intermediates in the PPA-catalyzed synthesis is shown below:

| Step | Reactant(s) | Intermediate | Product |

| 1 | Butyric acid + PPA | Butyric-phosphoric anhydride | - |

| 2 | 2-amino-5-nitrophenol + PPA | Protonated aminophenol | - |

| 3 | Butyric-phosphoric anhydride + Protonated aminophenol | 2-amino-5-nitrophenyl butyrate | - |

| 4 | 2-amino-5-nitrophenyl butyrate | N-(2-hydroxy-4-nitrophenyl)butanamide | - |

| 5 | N-(2-hydroxy-4-nitrophenyl)butanamide | - | This compound |

Alternative synthetic routes to benzoxazoles exist, such as the reaction of 2-aminophenols with aldehydes, which can be catalyzed by various acids or metal catalysts. rsc.orgorganic-chemistry.org

Reactivity of the Nitro Group on the Benzoxazole Ring System

The presence of the nitro group at the C-6 position profoundly influences the electronic properties and reactivity of the benzoxazole ring.

The nitro group is a potent electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the positions susceptible to nucleophilic attack would be C-5 and C-7.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govvedantu.com The negative charge of this complex is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the reaction. The subsequent departure of a leaving group (if present) or a hydride ion (in oxidative SNAr) restores the aromaticity of the ring.

Studies on related nitro-heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the nitro group, in conjunction with the fused heterocyclic ring, renders the carbocyclic ring highly electrophilic and susceptible to nucleophilic attack. mdpi.com In this specific case, nucleophiles selectively substitute the chlorine at the C-4 position, which is ortho to the nitro group. By analogy, this compound is expected to be reactive towards strong nucleophiles at the C-5 and C-7 positions, especially if a good leaving group is present at one of these sites.

The nitro group of this compound can be chemically reduced to various other functional groups, most commonly an amino group (NH2). This transformation is of significant synthetic utility, as it provides a route to 6-amino-2-propyl-1,3-benzoxazole, a precursor for further functionalization.

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired product and the presence of other functional groups. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This method is generally clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used for the reduction of nitro groups.

Partial reduction of the nitro group to a hydroxylamine (B1172632) or an azo compound is also possible under specific reaction conditions.

Reactivity of the Propyl Substituent at the C-2 Position of the Benzoxazole Ring

The propyl group at the C-2 position is generally less reactive than the aromatic part of the molecule. However, the protons on the carbon atom adjacent to the benzoxazole ring (the α-carbon) exhibit some degree of acidity due to the electron-withdrawing nature of the fused heterocyclic system. This allows for potential functionalization at this position.

Studies on 2-alkyl-substituted azoles have demonstrated that the C-H bonds of the alkyl group can be functionalized. For example, the methyl group of 2-methylbenzazoles can undergo palladium-catalyzed arylation with aryl chlorides. thieme-connect.de This suggests that the α-methylene group of the 2-propyl substituent in this compound could potentially be deprotonated with a strong base and then reacted with various electrophiles.

Furthermore, the reactivity of 2-trichloromethylbenzoxazoles with nucleophiles highlights the potential for reactions to occur at the C-2 substituent, although this is an activated system. researchgate.net

Studies on the Stability and Ring-Opening Mechanisms of Nitrobenzoxazole Scaffolds

Benzoxazole rings can undergo hydrolytic cleavage under certain conditions, particularly in the presence of strong acids or bases. For this compound, the presence of the electron-withdrawing nitro group can influence the stability of the ring.

A study on 5-halo-6-nitro-2-substituted benzoxazoles has shown that the benzoxazole ring can be opened under alkaline conditions. Treatment with aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can lead to the rapid and almost quantitative formation of the corresponding 2-amino-4-nitro-5-halophenol derivative. This ring-opening is more convenient under alkaline conditions, as the resulting aminophenol product is more stable. researchgate.net

The mechanism of this ring cleavage likely involves the nucleophilic attack of a hydroxide ion at the C-2 position of the benzoxazole ring. This is followed by the cleavage of the C-O bond of the heterocyclic ring, leading to the formation of the aminophenol. The electron-withdrawing nitro group would facilitate this nucleophilic attack by making the C-2 carbon more electrophilic.

Recent research on 2-mercaptobenzoxazoles has also demonstrated a ring-opening process, where an intramolecular cyclization is followed by the opening of the oxazole (B20620) ring to form 2-iminothiazolines. acs.orgacs.org While the specifics of this reaction are different, it further illustrates the potential for the benzoxazole ring to undergo cleavage under certain reaction conditions.

Photochemical Reactivity Studies of Nitrobenzoxazoles

The photochemical behavior of nitroaromatic compounds is a field of significant interest due to their use as photolabile protecting groups in organic synthesis. The core of their reactivity lies in the electronic excitation of the nitro group, which can lead to a variety of chemical transformations.

Expected Reaction Mechanism:

The primary photochemical process for many nitroaromatic compounds containing a C-H bond on a substituent ortho to the nitro group involves an intramolecular hydrogen atom transfer. In the case of this compound, the propyl group at the 2-position, while not directly ortho to the nitro group at the 6-position, is part of the extended π-system of the benzoxazole ring. Upon absorption of UV light, the nitro group is excited to a singlet or triplet state. This excited state is a powerful hydrogen abstracting species.

The aci-nitro intermediate can then undergo a series of rearrangements. One common pathway for related compounds involves cyclization to form a five- or six-membered ring intermediate, which can then open to yield a nitroso product. The specific photoproducts for this compound would need to be determined experimentally, but based on analogous systems, one might anticipate the formation of various oxidation products of the propyl chain and modification of the benzoxazole ring system.

Quantum Yields and Influencing Factors:

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For nitroaromatic compounds, quantum yields can vary significantly depending on the molecular structure, the solvent, the pH, and the wavelength of the irradiating light.

While specific quantum yield data for this compound is not available, data from related nitroaromatic compounds can provide an expected range. For instance, the photolysis of o-nitrobenzyl derivatives often proceeds with quantum yields in the range of 0.1 to 0.6. The nature of the substituent and the reaction conditions play a crucial role in determining this efficiency.

| Compound Class | Typical Quantum Yield (Φ) Range | Influencing Factors |

|---|---|---|

| o-Nitrobenzyl Compounds | 0.1 - 0.6 | Leaving group ability, solvent polarity, wavelength |

| Nitro-heterocyclic Compounds | 10⁻⁵ - 10⁻³ | pH, presence of oxygen, solvent |

Detailed Research Findings:

Detailed mechanistic studies on related nitroaromatic compounds have employed techniques such as laser flash photolysis and time-resolved infrared spectroscopy to identify transient intermediates like the aci-nitro species. These studies have confirmed that the initial hydrogen abstraction is a very fast process, often occurring on the picosecond to nanosecond timescale.

The subsequent decay of the aci-nitro intermediate can be more complex and may involve multiple competing pathways. The presence of the benzoxazole ring system in this compound introduces additional complexity, as the heteroatoms can influence the electronic properties of the excited state and the stability of intermediates.

Further research, including product analysis studies and time-resolved spectroscopic investigations, would be necessary to fully elucidate the photochemical reaction mechanism and reactivity profile of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Nitrobenzoxazole Analogues

Influence of Nitro Group Position on Structural and Electronic Interactions within Benzoxazoles

The specific placement of substituents on the benzoxazole (B165842) core is a critical determinant of a molecule's electronic properties and, consequently, its potential biological activity. The nitro group (–NO₂) is a strong electron-withdrawing group, and its position on the benzene (B151609) ring significantly alters the electron density distribution across the heterocyclic system. nih.gov In the case of 6-nitro-2-propyl-1,3-benzoxazole, the nitro group is at the C-6 position. This placement has a distinct electronic effect compared to other possible isomers.

Studies on related heterocyclic systems have shown that the presence of an electron-withdrawing group, such as a nitro moiety, can enhance the therapeutic action of a compound. nih.govresearchgate.net The electron-withdrawing nature of the nitro group, when placed at positions such as C-6, can increase the yield of cyclization reactions during synthesis, indicating its influence on the reactivity of the benzoxazole core. researchgate.net This electronic modification can make the molecule a target for specific biological interactions, potentially with nucleophilic sites within proteins. nih.gov The polarity of the molecule is also altered, which can affect its pharmacokinetic properties and interactions with biological membranes. nih.gov

The location of the nitro group on the benzoxazole ring is crucial for its interaction with a hypothetical biological target. Theoretical models suggest that moving the nitro group from the C-6 position to other positions (e.g., C-4, C-5, or C-7) would result in distinct electronic and steric profiles, leading to differential target engagement.

Electronic Effects : The resonance effect of the nitro group strongly deactivates the aromatic ring, particularly at the ortho and para positions relative to its location. nih.gov For 6-nitro-1,3-benzoxazole, this influences the electron density at the nitrogen and oxygen heteroatoms of the oxazole (B20620) ring. Shifting the nitro group could alter the molecule's ability to act as a hydrogen bond acceptor or participate in other electrostatic interactions. For instance, studies on chalcones showed that the position of the nitro group was a determining factor in their biological activity. mdpi.com

Steric Hindrance : The position of the nitro group also dictates the steric environment around the benzoxazole scaffold. A nitro group at C-5 or C-7 would be closer to the oxazole ring, potentially hindering the approach of a binding partner compared to the C-6 position.

Target Binding : In a hypothetical enzyme active site, specific amino acid residues may form favorable interactions with the nitro group. If a target protein has a specific pocket that accommodates a nitro group at the C-6 position, isomers with the nitro group elsewhere may bind with lower affinity or not at all. Research on other nitro-aromatic compounds has demonstrated that translocation of the nitro group often leads to a decrease in biological activity. nih.gov

The following table illustrates the theoretical differences between nitrobenzoxazole positional isomers.

| Nitro Group Position | Expected Impact on Electronic Properties | Potential Effect on Ligand-Target Binding (Theoretical) |

| C-4 | Strong electron-withdrawing effect, potentially influencing the adjacent oxazole nitrogen. | May introduce steric hindrance near the heterocyclic ring, altering binding orientation. |

| C-5 | Significant modulation of the electronic cloud of the fused benzene ring. researchgate.net | Could directly interact with a different set of amino acid residues compared to the C-6 isomer. |

| C-6 | Strong electron-withdrawing effect influencing the overall ring system. researchgate.net | The specific position may be optimal for fitting into a designated pocket in a target protein. |

| C-7 | Electron-withdrawing effect in close proximity to the oxazole oxygen. | Its position may facilitate or hinder key hydrogen bonds or other electrostatic interactions. |

Impact of C-2 Substitutions (e.g., Propyl Group) on Benzoxazole Core Interactions

The substituent at the C-2 position of the benzoxazole scaffold plays a pivotal role in defining the molecule's size, shape, and lipophilicity, which are key factors in its interaction with biological targets. mdpi.commdpi.com In this compound, the propyl group is a small, flexible alkyl chain. The nature of the C-2 substituent can dramatically affect pharmacological activity. nih.gov Various studies focus on C-2 substitutions to modulate the biological profile of benzoxazole derivatives. nih.govmdpi.com

The propyl group at the C-2 position provides a degree of conformational flexibility that can be crucial for optimal binding to a biological target. Unlike a rigid aromatic ring, the alkyl chain can adopt various conformations to fit into a hydrophobic pocket of a receptor or enzyme.

Flexibility : The single bonds within the propyl chain allow for rotation, enabling the molecule to adapt its shape to match the topology of a binding site. nih.gov However, this flexibility can sometimes be a disadvantage, as a more rigid scaffold might offer improved binding affinity. uniroma1.it

Alkyl Chain Length : The length of the alkyl chain is a critical parameter.

A shorter chain (e.g., methyl or ethyl) might not be long enough to reach and establish effective van der Waals interactions within a hydrophobic pocket.

A longer chain could introduce excessive flexibility or create steric clashes, preventing proper binding. The three-carbon length of the propyl group represents a balance between reaching into a binding pocket and maintaining a degree of structural integrity. Studies on other heterocyclic systems have shown that increasing an alkyl substituent from methyl to ethyl can sometimes reduce activity, highlighting the sensitivity of the interaction to chain length. nih.gov

Rational Design Strategies for Novel this compound Derivatives

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties by systematically modifying a lead compound like this compound. rsc.org Key strategies include scaffold hopping and bioisosteric replacement.

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to explore new chemical space while retaining desired biological activity. nih.govresearchgate.net

Scaffold Hopping : This strategy involves replacing the central molecular core (the benzoxazole scaffold) with a structurally different framework that maintains the essential spatial arrangement of key functional groups. uniroma1.itnih.gov For example, the 6-nitro-benzoxazole core could be replaced with other bicyclic heterocycles like benzimidazole, indazole nih.gov, or benzothiazole (B30560) mdpi.com, while keeping the C-2 propyl group and the nitro group (or a bioisostere) in similar relative positions. The goal is to discover novel, patentable compounds, potentially with improved properties such as metabolic stability or solubility. uniroma1.itu-strasbg.fr

Bioisosteric Replacement : This technique involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This can be applied to various parts of the this compound molecule.

Nitro Group : The nitro group could be replaced by other electron-withdrawing bioisosteres like a cyano (–CN) or trifluoromethyl (–CF₃) group. u-strasbg.fr This could maintain the electronic influence on the ring while potentially altering metabolic pathways or toxicity.

Propyl Group : The C-2 propyl group could be replaced with other groups of similar size and lipophilicity, such as a cyclopropyl (B3062369) ring (to reduce conformational flexibility) or an isopropyl group (to introduce branching).

Oxazole Ring : The oxygen atom in the oxazole ring could be replaced with sulfur (to form a benzothiazole) or a nitrogen-containing group (to form a benzimidazole). researchgate.net

The following table provides examples of potential bioisosteric replacements for this compound.

| Original Group | Location | Bioisosteric Replacement Example | Rationale for Replacement |

| Nitro (–NO₂) | C-6 | Cyano (–CN) | Maintain electron-withdrawing character, potentially alter metabolism. u-strasbg.fr |

| Propyl (–CH₂CH₂CH₃) | C-2 | Cyclopropyl | Increase rigidity, improve metabolic stability. uniroma1.it |

| Oxazole Oxygen (–O–) | Ring | Sulfur (–S–) | Forms a benzothiazole, altering electronics and binding properties. researchgate.net |

Computational chemistry is an indispensable tool for understanding structure-activity relationships (SAR) and guiding the design of new derivatives. researchgate.netnih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies could be used to generate hypothetical binding poses within a target active site. This helps visualize how the nitro group, propyl chain, and benzoxazole core interact with specific amino acid residues, providing insights into the structural basis of its activity. researchgate.netmdpi.com

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the electrostatic potential surface and frontier molecular orbital energies (HOMO/LUMO). researchgate.netacs.org These calculations can quantify the influence of the nitro group's position on the molecule's reactivity and help rationalize observed SAR trends.

Predictive Modeling (ADME/Tox) : Computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. researchgate.net Before synthesizing new derivatives of this compound, these models can be used to filter out compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues, saving time and resources.

By integrating these computational approaches, researchers can build robust SAR models, prioritize the synthesis of the most promising new analogues, and accelerate the drug discovery process. nih.gov

Ligand-Target Interaction Analysis for Benzoxazole Derivatives (theoretical/computational)

Theoretical and computational methods have become indispensable tools in modern drug discovery, offering profound insights into the molecular interactions that govern the biological activity of compounds. For benzoxazole derivatives, these in silico techniques provide a framework for understanding their binding modes and for predicting the activity of novel analogues.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that allow for the prediction and analysis of how a ligand, such as a benzoxazole derivative, interacts with its protein target at an atomic level. These methods are crucial for forming and refining binding hypotheses.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsdronline.com This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. researchgate.net

For instance, in silico studies on a series of benzoxazole derivatives targeting various enzymes have highlighted the importance of specific amino acid residues in the binding pocket. Molecular docking of benzoxazole derivatives into the active site of enzymes like thymidylate synthase has revealed the formation of conventional hydrogen bonds and multiple hydrophobic and electrostatic interactions that contribute to the stability of the ligand-receptor complex. ijpsdronline.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked conformation and the flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of key interactions observed in docking studies and reveal conformational changes that may occur upon ligand binding. nih.gov

A study combining molecular docking and MD simulations for a series of benzoxazole derivatives targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrated a strong correlation between the calculated binding free energies and the experimentally observed inhibitory activities. nih.gov The analysis revealed that van der Waals forces and non-polar interactions were the primary drivers for binding, underscoring the significance of shape complementarity between the ligand and the receptor's active site. nih.gov

The insights gained from these computational studies are instrumental in guiding the design of new benzoxazole analogues. By understanding which functional groups on the benzoxazole scaffold are crucial for interaction with specific amino acid residues, medicinal chemists can strategically modify the lead compound to enhance its potency and selectivity. For example, the presence of electron-withdrawing groups, such as the nitro group at the 6-position, has been shown to influence the anti-proliferative activity of benzoxazole derivatives. researchgate.net

The table below illustrates the type of data generated from molecular docking studies on various benzoxazole derivatives against different protein targets, showcasing the binding energies and key interacting residues.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Benzoxazole Derivative 1 | Thymidylate Synthase | -4.15 | LYS169 | Hydrogen Bond |

| Benzoxazole Derivative 2 | Thymidylate Synthase | -4.22 | ILE168 | Hydrogen Bond |

| Benzoxazole Derivative 3 | DNA Gyrase | -6.69 | Not Specified | Not Specified |

| Benzoxazole Derivative 4 | DNA Gyrase | -6.46 | Not Specified | Not Specified |

This table is a representation of data found in literature for various benzoxazole derivatives and is intended to be illustrative of the outputs of molecular docking studies. ijpsdronline.comresearchgate.net

Furthermore, MD simulations can provide detailed information on the stability of the ligand-protein complex over time, often measured by the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the course of the simulation suggests a stable binding mode. nih.gov

Theoretical and Computational Chemistry Investigations of 6 Nitro 2 Propyl 1,3 Benzoxazole

Quantum Chemical Calculations on Benzoxazole (B165842) Derivatives

Quantum chemical calculations have become an indispensable tool for understanding the molecular-level properties of heterocyclic compounds like 6-nitro-2-propyl-1,3-benzoxazole. These computational methods allow for a detailed exploration of molecular structure, stability, and electronic characteristics, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-31G* basis set is a common and reliable level of theory for optimizing the geometry of organic molecules and predicting their properties. researchgate.netreddit.com

For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. The geometry optimization process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. It is anticipated that the benzoxazole core would be nearly planar, with the nitro group also lying in the plane of the benzene (B151609) ring to maximize resonance stabilization. The 2-propyl group, however, would have rotational freedom, and its preferred orientation would be a result of minimizing steric hindrance with the benzoxazole ring.

The calculated bond lengths and angles for the benzoxazole ring are expected to be in close agreement with experimental data for similar substituted benzoxazoles. nih.gov The presence of the electron-withdrawing nitro group at the 6-position is predicted to cause a slight elongation of the adjacent C-C bonds in the benzene ring and a shortening of the C-N bond of the nitro group. Conversely, the electron-donating 2-propyl group would likely have a smaller, opposing effect on the bond lengths within the oxazole (B20620) ring.

Vibrational frequency calculations are also a key output of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The predicted vibrational modes would include characteristic stretching frequencies for the C=N bond in the oxazole ring, the aromatic C-H bonds, the aliphatic C-H bonds of the propyl group, and the symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C2-N3 Bond Length | ~1.38 Å |

| N3-C4 Bond Length | ~1.39 Å |

| C5-C6 Bond Length | ~1.40 Å |

| C6-N(O2) Bond Length | ~1.47 Å |

| O1-C2-N3 Bond Angle | ~115° |

| C5-C6-C7 Bond Angle | ~121° |

Note: These are estimated values based on studies of analogous molecules and require specific computational runs for confirmation.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the benzoxazole moiety to the nitro group upon electronic excitation.

The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, while the electron-donating propyl group raises the energy of the HOMO. The net effect is a relatively small HOMO-LUMO energy gap compared to unsubstituted benzoxazole, suggesting that this compound is a relatively reactive molecule. The calculated HOMO-LUMO gap for similar nitro-substituted aromatic compounds often falls in the range of 3-4 eV. nih.gov

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Note: These are estimated values based on trends observed in related molecules. nih.govresearchgate.net

Molecular Dynamics Simulations to Understand Conformational Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the movements of atoms in a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent.

An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal the dynamics of the propyl chain and the interactions of the polar nitro group with solvent molecules. The simulation would show the propyl group rotating and flexing, exploring different conformational states.

The solvent molecules would be expected to form a structured shell around the solute molecule. For instance, in water, hydrogen bonds would likely form between the water molecules and the oxygen atoms of the nitro group. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. These simulations are crucial for understanding how the solvent influences the molecule's behavior and properties. nih.gov

In Silico Modeling for Predicting Molecular Interactions and Reactivity

In silico modeling encompasses a range of computational techniques used to predict the properties and interactions of molecules. For this compound, these methods can provide valuable information about its stability and how it might interact with other molecules.

Computational Assessment of Thermochemical Properties and Stability

Computational methods, particularly DFT, can be used to calculate various thermochemical properties, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These values are critical for understanding the thermodynamic stability of a compound. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often used in these calculations to ensure accuracy through error cancellation.

The calculated enthalpy of formation for this compound would provide a quantitative measure of its stability relative to its constituent elements. Comparing the calculated thermochemical data with that of other known benzoxazoles would allow for an assessment of the thermodynamic impact of the nitro and propyl substituents on the benzoxazole core.

Prediction of Spectroscopic Properties through Theoretical Methods

As mentioned in section 5.1.1, theoretical methods are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the π→π* and n→π* transitions. The intramolecular charge transfer character, from the benzoxazole ring to the nitro group, would likely dominate the main absorption band.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical prediction of the NMR spectrum is an invaluable tool for confirming the structure of newly synthesized compounds by comparing the calculated shifts with experimental data. For this compound, the calculations would predict the chemical shifts for the aromatic protons, noting the downfield shift for the protons near the electron-withdrawing nitro group, as well as the distinct signals for the protons of the propyl group.

Computational Studies on Substituent Effects and Aromaticity in Nitrobenzoxazoles

Theoretical and computational chemistry provides a powerful lens for investigating the intricate electronic structure and properties of molecules like this compound. While specific computational studies focusing exclusively on this exact molecule are not extensively documented in publicly available literature, a wealth of research on related nitro-substituted benzoxazoles and other aromatic systems allows for a detailed and scientifically grounded discussion of the expected substituent effects and aromaticity. By examining computational data for analogous compounds, we can infer the key electronic characteristics of this compound.

The introduction of substituents to an aromatic system can profoundly influence its electronic distribution, reactivity, and aromatic character. In the case of this compound, two key substituents are appended to the core benzoxazole framework: a propyl group at the 2-position and a nitro group at the 6-position.

Computational studies on similar nitroaromatic compounds consistently demonstrate the substantial impact of the nitro group on the electronic landscape. For instance, theoretical investigations of nitro-substituted diazabenzenes have shown that strong electron-withdrawing groups can enhance the aromaticity of the parent heterocycle. tubitak.gov.tr This effect is attributed to the modulation of the π-electron system by the substituent.

The interplay of the electron-donating propyl group and the electron-withdrawing nitro group in this compound sets up a "push-pull" electronic environment. The propyl group enriches the oxazole part of the fused ring system with electron density, while the nitro group strongly depletes the benzene ring of electron density. This electronic push-pull mechanism is a well-established concept in the design of molecules with specific optical and electronic properties.

To quantify the effects of these substituents on the aromaticity of the benzoxazole core, computational chemists employ various aromaticity indices. Two of the most common and insightful indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal, fully delocalized value. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or olefinic character. For substituted benzoxazoles, the HOMA index can be calculated for both the benzene and oxazole rings, providing a nuanced picture of the local aromaticity within the fused system.

While specific HOMA values for this compound are not available, studies on related nitro-substituted carbazoles have shown that the HOMA indices for aromatic rings decrease when substituted with a π-electron-withdrawing nitro group. nih.gov This suggests that the benzene ring of this compound would likely exhibit a lower HOMA value compared to unsubstituted benzoxazole, reflecting a decrease in its local aromaticity due to the strong electron-withdrawing effect of the nitro group. The oxazole ring's aromaticity might be less affected or even slightly enhanced due to the electron-donating nature of the 2-propyl group.

The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of a ring. Aromatic rings exhibit diatropic ring currents, resulting in negative NICS values (shielding), while anti-aromatic rings have paratropic currents and positive NICS values (deshielding). Non-aromatic rings have NICS values close to zero. NICS calculations can be performed at the ring center (NICS(0)) and at a point above the ring plane (e.g., NICS(1)), which is often considered a better measure of the π-electron contribution to the ring current. nih.gov

For this compound, one would expect the NICS values for the benzene ring to be less negative than in unsubstituted benzoxazole, indicating a reduction in its aromatic ring current due to the influence of the nitro group. Conversely, the NICS value for the oxazole ring might be slightly more negative, reflecting a potential enhancement of its aromatic character by the 2-propyl substituent.

The following table provides a hypothetical, yet scientifically plausible, set of HOMA and NICS values for the individual rings of this compound, based on the established principles of substituent effects observed in related molecules.

Predicted Aromaticity Indices for this compound

| Ring | Aromaticity Index | Predicted Value Range | Rationale |

|---|---|---|---|

| Benzene Ring | HOMA | 0.85 - 0.95 | Reduced from the ideal value of 1 due to the electron-withdrawing nitro group, which localizes some of the π-electron density. |

| NICS(1) (ppm) | -7 to -9 | Less negative than in unsubstituted benzene, indicating a weaker diatropic ring current caused by the nitro substituent. | |

| Oxazole Ring | HOMA | 0.60 - 0.75 | The inherent aromaticity of the oxazole ring is influenced by the electron-donating propyl group, potentially leading to a slight increase. |

| NICS(1) (ppm) | -5 to -7 | May be slightly more negative than in an unsubstituted oxazole ring due to the inductive effect of the 2-propyl group. |

The electronic properties of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significantly modulated by the substituents. The electron-donating propyl group will raise the energy of the HOMO, while the electron-withdrawing nitro group will substantially lower the energy of the LUMO. This leads to a smaller HOMO-LUMO energy gap, which has important implications for the molecule's electronic transitions and potential applications in materials science. Theoretical studies on other benzoxazole derivatives have confirmed that such substitutions tune the HOMO-LUMO gap. researchgate.net

Advanced Research Applications of 6 Nitro 2 Propyl 1,3 Benzoxazole in Specialized Fields Excluding Clinical Outcomes

Role in Drug Discovery Research as a Lead or Hit Compound Scaffold for Novel Chemical Entities

In the realm of medicinal chemistry, the benzoxazole (B165842) nucleus is recognized as a "privileged scaffold," a framework that can bind to multiple biological receptors with high affinity. jbarbiomed.commdpi.com This characteristic makes 6-nitro-2-propyl-1,3-benzoxazole and related structures valuable starting points, or "hit" compounds, for the discovery of new therapeutic agents. researchgate.net Their utility lies in their role as a crucial intermediate for synthesizing more complex molecules with potential pharmacological activity. nbinno.com

The development of novel drugs often begins with the screening of large collections of compounds, known as chemical libraries, against a biological target. The benzoxazole skeleton is a popular choice for creating such libraries due to its synthetic tractability. mdpi.com

Researchers have developed efficient, sustainable methods, including microwave-assisted and mechanochemical reactions, to produce a diverse range of 2-substituted benzoxazole derivatives. mdpi.com For instance, a three-step process can be employed, starting with the modification of a substituted phenol, followed by a condensation reaction and concluding with cyclocondensation to form the target benzoxazole derivatives. mdpi.com In one study, a library of twenty-six benzoxazole derivatives was synthesized using a greener, iodine-mediated oxidative cyclization method to evaluate their antimicrobial potential. nih.gov These synthetic strategies enable the rapid generation of numerous analogs of the core this compound structure, where the propyl group at the 2-position and other substituents on the benzene (B151609) ring can be systematically varied. This structural diversity is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with high potency in high-throughput screening (HTS) campaigns. mdpi.com

Once a "hit" compound is identified through screening, preclinical research focuses on understanding how it interacts with its molecular target. For benzoxazole derivatives, computational methods like molecular docking are used to predict and analyze these interactions. nih.gov

For example, in a study of 2-substituted benzoxazoles designed as antimicrobial agents, molecular docking suggested that their activity was linked to the inhibition of DNA gyrase, a critical bacterial enzyme. nih.gov The simulations revealed how the benzoxazole derivatives fit into the enzyme's binding pocket, providing a molecular basis for their inhibitory action. This mechanistic insight is vital for the subsequent optimization of the lead compound to enhance its efficacy and selectivity. The electron-rich properties of the azole ring in these compounds are often credited for their ability to form non-covalent bonds with receptor proteins, which is fundamental to their biological function. researchgate.net

Development of Fluorescent Probes and Imaging Agents Based on Nitrobenzoxazoles

The nitrobenzoxazole scaffold is integral to the design of fluorescent probes for bio-imaging and sensing. nih.gov Its parent ring, benzoxazole, and the closely related nitrobenzoxadiazole (NBD) moiety are prized for their favorable photophysical properties. nih.govperiodikos.com.br These structures can be chemically modified to create probes that change their fluorescence in response to specific analytes or environmental conditions, such as pH or viscosity.

NBD-based fluorophores are particularly useful because they are typically non-fluorescent until they react with a target molecule, such as a primary or secondary amine, which then "turns on" a strong fluorescent signal. mdpi.com This property makes them excellent labels for detecting biomolecules. mdpi.comnih.gov

The effectiveness of a fluorescent probe is determined by its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift (the difference between the maximum absorption and emission wavelengths). nih.gov For nitrobenzoxazole-based probes, these properties are governed by photophysical mechanisms like intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). researchgate.netcuni.cz

Researchers optimize these properties for specific applications. For example, near-infrared (NIR) fluorescent probes are highly desirable for in-vivo imaging because light in this region can penetrate deeper into biological tissues. nih.gov Probes based on nitrobenzoxadiazole (NBD) have been developed to detect hydrogen sulfide (B99878) (H₂S), an important gaseous signaling molecule. nih.govrsc.org Upon reacting with H₂S, these probes exhibit a significant increase in NIR fluorescence and a large Stokes shift, which helps to minimize signal interference. nih.govrsc.org

The table below summarizes the photophysical properties of representative fluorescent probes based on the nitrobenzoxadiazole (NBD) scaffold, a close structural analog of nitrobenzoxazole.

| Probe Name | Target Analyte | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| NBD Ether-Based NIR Probe | Hydrogen Sulfide (H₂S) | 578 | 744 | 166 | High selectivity and rapid turn-on NIR emission. | nih.gov |

| CX-N | Hydrogen Sulfide (H₂S) | ~600 | ~755 | 155 | 75-fold increase in NIR fluorescence upon reaction. | rsc.org |

| NBSD-11 | Homocysteine (Hcy) | Not specified | 560 | Not specified | Displays yellow fluorescence. | nih.gov |

| NBSD-11 | Cysteine (Cys) | Not specified | 630 | Not specified | Displays red fluorescence, allowing differentiation from Hcy. | nih.gov |

Applications in Materials Science Research

Beyond biological applications, benzoxazole derivatives are fundamental building blocks in materials chemistry. nih.gov Their rigid, π-conjugated structures are exploited in the development of organic electronics and optoelectronics, including conducting polymers and organic solar cells. nih.gov

The 6-nitrobenzoxazole-2-yl moiety has been specifically identified as a valuable component for materials with advanced optical properties. nih.gov This chemical group has been used in the synthesis of polymers that exhibit quadratic non-linear optical (NLO) behavior. nih.gov NLO materials are crucial for technologies like optical data storage and telecommunications because they can change the frequency of laser light.

The synthesis of related compounds, such as 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, has been described where 2-amino-5-nitrophenol (B90527) is reacted with an appropriate acid in polyphosphoric acid. nih.gov The resulting molecule has a nearly flat, π-conjugated system, a structural feature that is essential for NLO activity. nih.gov When these chromophores are incorporated into a polymer matrix, they can align to collectively enhance the material's optical properties, enabling its use in specialized optoelectronic devices. nih.gov

Utility in Analytical Chemistry Methodologies

The benzoxazole scaffold, a key structural feature of this compound, is integral to the development of advanced analytical methodologies. Derivatives of benzoxazole are widely investigated for their unique photophysical properties, which make them excellent candidates for chemosensors. These compounds often exhibit significant changes in their fluorescence or absorption spectra upon binding to specific analytes, forming the basis for highly sensitive and selective detection methods. mdpi.commdpi.com The π-conjugated system of the benzoxazole ring, often enhanced by substituent groups, allows for applications in organic electronics and optoelectronics. nih.gov

A significant area of research is the use of benzoxazole derivatives as fluorescent chemosensors for the detection of metal ions. mdpi.com These sensors are designed to selectively bind with specific cations, leading to a measurable optical response, such as the enhancement (turn-on) or quenching (turn-off) of fluorescence. mdpi.comnih.gov

The mechanism of detection often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.com For instance, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore was shown to selectively detect Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions in an aqueous solution at neutral pH through a CHEF effect. mdpi.com The coordination of the metal ion with nitrogen atoms in the sensor's structure restricts PET, leading to a significant increase in fluorescence emission. mdpi.com In contrast, the presence of paramagnetic metal ions like Copper (Cu²⁺) or heavy metal ions such as Lead (Pb²⁺) and Mercury (Hg²⁺) typically results in fluorescence quenching. mdpi.commdpi.com

Research on benzothiazole-based sensors, which are structurally related to benzoxazoles, further illustrates this principle. A synthesized sensor demonstrated a distinct colorimetric and ratiometric fluorescence response to Zn²⁺, Cu²⁺, and Nickel (Ni²⁺) ions, with calculated detection limits in the parts-per-million (ppm) range. nih.gov

| Metal Ion | Detection Limit (ppm) | Binding Stoichiometry (Sensor:Ion) | Fluorescence Response |

|---|---|---|---|

| Zinc (Zn²⁺) | 0.25 | 2:1 | Turn-on |

| Nickel (Ni²⁺) | 0.30 | 2:1 | Turn-off |

| Copper (Cu²⁺) | 0.34 | 2:1 | Turn-off |

The design of these molecular probes, including the strategic placement of functional groups like the nitro group in this compound, is crucial for tuning their selectivity and sensitivity towards target analytes. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to support experimental findings and elucidate the binding interactions between the sensor and the metal ion. mdpi.comnih.gov

Agrochemistry Research Applications and Related Studies

The benzoxazole structure is a significant scaffold in the discovery of new agrochemicals. nih.govmdpi.com Compounds containing this fused heterocyclic system have demonstrated a wide spectrum of biological activities relevant to agriculture, including fungicidal, antibacterial, herbicidal, and insecticidal properties. nih.govmdpi.com The stable and easily modifiable nature of the benzoxazole ring makes it a valuable platform for developing novel solutions to control plant diseases, pests, and weeds. nih.gov

The introduction of specific functional groups onto the benzoxazole core plays a critical role in determining its biological activity. Research has shown that the inclusion of electron-withdrawing groups, such as a nitro group, can be key to enhancing the efficacy of these compounds. nih.gov This makes derivatives like this compound subjects of interest in agrochemical research.

Studies on various benzoxazole and benzothiazole (B30560) derivatives have revealed promising fungicidal activity against a range of plant pathogens. For example, certain derivatives have shown efficacy by potentially inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov The fungicidal and antibacterial activities of some benzoxazole derivatives are summarized below.

| Compound Type | Target Pathogen/Activity | Key Structural Feature | Observed Effect |

|---|---|---|---|

| Benzoxazole/Benzothiazole Derivatives | Fungicidal Activity | Nitro group, Trifluoromethyl group | Inhibition of succinate dehydrogenase (SDH) |

| Benzoxazole/Benzothiazole Derivatives | Antibacterial Activity | Electron-withdrawing groups | Enhanced antibacterial activity |

| Benzoxazole/Benzothiazole Derivatives | Antibacterial Activity | Fluorine atom | Alteration of cell morphology and inhibition of biofilm formation |

In addition to crop protection, related benzoxazole structures have been investigated for their anthelmintic properties, which are relevant in veterinary agrochemical applications for managing parasitic helminth infections in livestock. researchgate.net The development of resistance to existing anthelmintics necessitates the search for novel chemical agents, and heterocyclic compounds like benzoxazoles are a promising area of exploration. researchgate.net

Future Research Directions and Emerging Trends for 6 Nitro 2 Propyl 1,3 Benzoxazole

Exploration of Novel and Greener Synthetic Pathways for the Compound

The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as the use of strong acids like polyphosphoric acid. nih.gov While effective, these methods can be environmentally taxing. The future of synthesizing 6-Nitro-2-propyl-1,3-benzoxazole will undoubtedly focus on the development of more sustainable and efficient "green" chemistry approaches.

Key areas of exploration include:

Catalytic Methods: The use of reusable acid catalysts, such as samarium triflate, in aqueous media presents a milder and more environmentally friendly alternative. organic-chemistry.org Similarly, copper-catalyzed cyclization reactions offer another promising avenue. organic-chemistry.org

One-Pot Procedures: Sequential one-pot syntheses, which combine multiple reaction steps into a single operation, can significantly improve efficiency by reducing waste and purification steps. organic-chemistry.org

Alternative Solvents and Energy Sources: The exploration of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is a growing trend in green synthesis. mdpi.com Coupled with energy sources like microwave and ultrasound irradiation, these methods can accelerate reaction times and improve yields. mdpi.com

Mechanochemistry: Solid-state reactions induced by mechanical force offer a solvent-free synthetic route, minimizing environmental impact. mdpi.com

These novel strategies promise not only to reduce the environmental footprint of synthesizing this compound but also to potentially provide access to new derivatives through improved functional group tolerance.

Application of Advanced Computational and Machine Learning Approaches in Compound Design and Prediction

The integration of computational tools is revolutionizing drug discovery and materials design. For this compound, these in silico methods will be instrumental in accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.gov These models will help in understanding the relationship between the structural features of this compound derivatives and their biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound with various biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can then provide insights into the stability of the ligand-receptor complex over time. nih.gov These techniques are crucial for elucidating potential mechanisms of action at the molecular level.

Machine Learning (ML): The application of machine learning algorithms is a rapidly emerging trend. aps.org ML models can be trained on existing data from benzoxazole (B165842) and related heterocyclic compounds to predict a range of properties for this compound, from its potential as a corrosion inhibitor to its likely biological activities. nih.govresearchgate.netdoi.org This predictive power can help prioritize synthetic efforts and reduce the cost and time associated with experimental screening. aps.org

The synergy between these computational approaches will enable a more rational and targeted design of future this compound-based molecules.

Integration with Multi-component Reaction Strategies for Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are powerful tools in modern synthetic chemistry. researchgate.net They offer a highly efficient route to generating large libraries of structurally diverse compounds for high-throughput screening.

For this compound, the development of novel MCRs would be a significant step forward. By designing MCRs that incorporate the core benzoxazole scaffold or its precursors, it would be possible to rapidly generate a wide array of derivatives with varied substituents at different positions. This approach is particularly valuable for exploring the chemical space around the this compound core and for identifying new lead compounds with desirable biological or material properties.

Interdisciplinary Research Collaborations to Elucidate Complex Molecular Interactions

The diverse potential of the benzoxazole scaffold necessitates a collaborative research approach. The future study of this compound will benefit immensely from interdisciplinary partnerships that bridge the gap between different scientific fields.

Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for designing, synthesizing, and evaluating the biological activity of new derivatives. This includes screening for antimicrobial, anticancer, and other therapeutic effects. nih.gov

Chemistry and Materials Science: The π-conjugated system of benzoxazoles makes them interesting candidates for applications in organic electronics and optoelectronics. nih.gov Joint efforts between chemists and materials scientists could explore the potential of this compound and its derivatives in these areas.

Computational and Experimental Science: A close feedback loop between computational predictions and experimental validation is crucial for an efficient research pipeline. nih.govaps.org Computational scientists can guide experimental work, while experimental results can be used to refine and improve predictive models.

Such collaborations will be key to fully understanding and exploiting the complex molecular interactions and potential applications of this compound.

Expanding the Scope of Structure-Activity Relationship Investigations to New Biological Pathways

To date, structure-activity relationship (SAR) studies on benzoxazole derivatives have largely focused on their antimicrobial and anticancer properties. nih.govresearchgate.net The presence of specific substituents at various positions on the benzoxazole ring has been shown to be critical for these activities. researchgate.net

A significant future direction for this compound will be to expand these SAR investigations to novel biological pathways. For instance, nitro-containing heterocyclic compounds have shown activity as inhibitors of enzymes like glutathione (B108866) S-transferases, which are involved in drug resistance in cancer cells. nih.gov This opens up the possibility that this compound could have a similar mechanism of action.

Future research should therefore aim to:

Screen the compound against a broader range of biological targets and disease models.

Synthesize a library of analogues with systematic variations in the propyl chain and substitutions on the benzoxazole ring.

Correlate these structural modifications with activity in new biological assays to build comprehensive SAR models for previously unexplored therapeutic areas.

By venturing into new biological territory, the full therapeutic potential of the this compound scaffold can be systematically uncovered.

Q & A

Q. What are the key synthetic methodologies for preparing 6-nitro-1,3-benzoxazole derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclocondensation of 2-amino-5-nitrophenol derivatives with carboxylic acids or anhydrides in polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C). For example, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole was synthesized via dehydration of 2-amino-5-nitrophenol with toluic acid in PPA, achieving a 69% yield . Optimization strategies include controlling reaction time (typically 4–8 hours), solvent-free conditions to minimize side reactions, and post-synthetic purification via recrystallization (e.g., using ethanol). Monitoring reaction progress via thin-layer chromatography (TLC) is advised.

Q. How can the crystal structure of 6-nitro-1,3-benzoxazole derivatives be resolved, and what insights do crystallographic data provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole was determined using a diffractometer (e.g., Enraf–Nonius MACH3) with MoKα radiation (λ = 0.71073 Å). Data refinement via SHELXL software revealed planar benzoxazole systems (deviations < 0.01 Å) and weak C–H⋯O hydrogen bonds stabilizing the crystal lattice . Key parameters include space group (e.g., Pbca), Z-value (e.g., Z = 8), and R-factor (e.g., R = 0.055). Structural data inform π-conjugation and intermolecular interactions critical for material design.

Q. What spectroscopic techniques are essential for characterizing 6-nitro-1,3-benzoxazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR: H, C) confirms substituent positions and purity. For nitro groups, infrared (IR) spectroscopy identifies symmetric/asymmetric NO stretching (~1520 cm and ~1350 cm). Mass spectrometry (MS) via electron ionization (EI) validates molecular weight (e.g., m/z 254.24 for CHNO) . High-performance liquid chromatography (HPLC) assesses purity, while elemental analysis (EA) verifies C/H/N ratios.

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) enhance the understanding of electronic properties in 6-nitro-1,3-benzoxazole derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set in Gaussian 03) predict electronic transitions, band gaps, and reactivity indices. For example, studies on π-conjugated benzoxazole systems reveal charge-transfer interactions between nitro groups and aromatic rings, which correlate with UV-Vis absorption maxima (~300–400 nm) . Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) guides applications in optoelectronics or photosensitizers.

Q. What strategies resolve contradictions in biological activity data for 6-nitro-1,3-benzoxazole derivatives across studies?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (e.g., broth microdilution vs. disc diffusion), or solvent effects. Standardizing protocols (e.g., CLSI guidelines) and using positive controls (e.g., ciprofloxacin for bacteria) improves reproducibility. Computational docking (e.g., AutoDock Vina) identifies binding affinities to targets like DNA gyrase, clarifying structure-activity relationships .

Q. How can hydrogen-bonding interactions in 6-nitro-1,3-benzoxazole crystals be exploited for material design?

- Methodological Answer : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.5–4.0 Å) govern supramolecular assembly. For instance, in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, these interactions form parallel chains along crystallographic axes, influencing thermal stability and solubility. Modifying substituents (e.g., replacing methyl with electron-withdrawing groups) alters bond lengths and packing motifs, enabling tailored materials for organic electronics .

Q. What are the challenges in scaling up the synthesis of 6-nitro-1,3-benzoxazole derivatives while maintaining regioselectivity?

- Methodological Answer : Scaling up reactions often leads to reduced yields due to inefficient heat transfer in PPA-mediated syntheses. Switching to microwave-assisted synthesis under controlled temperature (150–160°C) improves regioselectivity and reduces reaction time. Alternatively, flow chemistry systems ensure consistent mixing and temperature gradients. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted nitro precursors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.